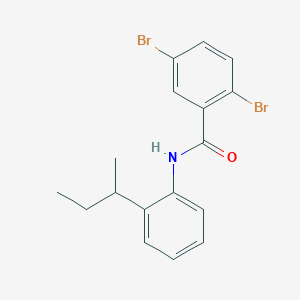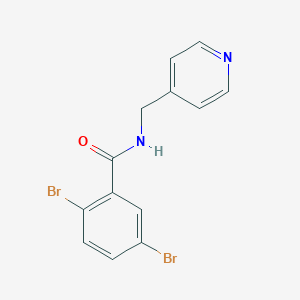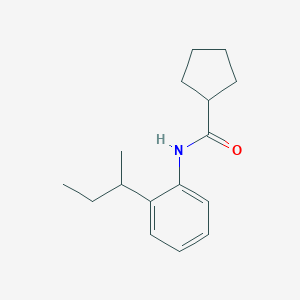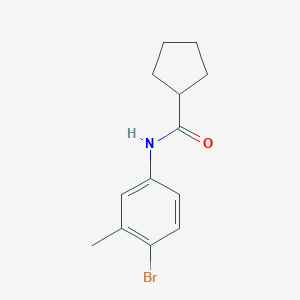![molecular formula C25H28N2O4 B290685 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290685.png)
2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate, also known as DENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DENA is a derivative of benzoic acid and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit the growth of cancer cells in vitro and in vivo. 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate has also been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate is its versatility in different fields of research. It can be used as a building block for the synthesis of novel compounds or as a fluorescent probe for the detection of metal ions. However, one of the limitations of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to elucidate the mechanism of action of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Synthesemethoden
The synthesis of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate involves the reaction of 2-(diethylamino)ethylamine with 4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent reaction with 1-naphthol. The final product is obtained by acetylation of the amine group with acetic anhydride. The synthesis of 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate is a multi-step process that requires careful attention to detail and purification techniques to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate has been extensively studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 2-(Diethylamino)ethyl 4-{[(1-naphthyloxy)acetyl]amino}benzoate has also been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel compounds with potential biological activity.
Eigenschaften
Molekularformel |
C25H28N2O4 |
|---|---|
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 4-[(2-naphthalen-1-yloxyacetyl)amino]benzoate |
InChI |
InChI=1S/C25H28N2O4/c1-3-27(4-2)16-17-30-25(29)20-12-14-21(15-13-20)26-24(28)18-31-23-11-7-9-19-8-5-6-10-22(19)23/h5-15H,3-4,16-18H2,1-2H3,(H,26,28) |
InChI-Schlüssel |
ZYLXKAOIMUAELK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-methyl-N-{2-methyl-5-[(3-methylbutanoyl)amino]phenyl}butanamide](/img/structure/B290615.png)






![N-[1-(hydroxymethyl)propyl]-2-(1-naphthyl)acetamide](/img/structure/B290625.png)